molecular formula C14H11NO5 B3069092 5-(Pyridin-4-ylmethoxy)isophthalic acid CAS No. 1240327-15-4

5-(Pyridin-4-ylmethoxy)isophthalic acid

Cat. No.: B3069092
CAS No.: 1240327-15-4
M. Wt: 273.24 g/mol
InChI Key: ANYWVTSQEOSVIU-UHFFFAOYSA-N
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Description

Significance of Multifunctional Organic Ligands in Coordination Chemistry and Materials Science

Multifunctional organic ligands are organic compounds that possess multiple distinct functional groups capable of coordinating with metal ions. researchgate.net These ligands are of paramount importance in coordination chemistry and materials science as they serve as the "girders" in the construction of highly ordered, multidimensional structures such as coordination polymers and metal-organic frameworks (MOFs). rsc.orgsolubilityofthings.com The strategic placement and nature of their functional groups dictate the resulting architecture and, consequently, the material's properties. researchgate.net

The ability to tailor the properties of these materials by adjusting their structure has led to a burgeoning field of research. nih.gov The use of ligands with both nitrogen-containing heterocyclic groups (like pyridine) and carboxylate groups allows for the creation of robust frameworks with diverse topologies and potential applications in areas such as catalysis, gas storage and separation, and luminescence. rsc.orgresearchgate.net

Role of 5-(Pyridin-4-ylmethoxy)isophthalic Acid as a Versatile Ligand Precursor for Coordination Polymers and Metal-Organic Frameworks

This compound is a prime example of a multifunctional organic ligand, featuring two carboxylate groups and a pyridyl group. This combination of coordination sites allows it to bridge multiple metal centers in various ways, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.netfigshare.com The flexibility of the ether linkage also allows for a degree of conformational freedom, enabling the ligand to adapt to the coordination preferences of different metal ions.

The presence of both a pyridyl and two carboxylate groups provides multiple coordination sites, making it an excellent candidate for the synthesis of multidimensional coordination polymers. researchgate.net The carboxylate groups can coordinate to metal ions in a variety of modes (monodentate, bidentate, bridging), while the pyridyl group can also bind to metal centers, further extending the connectivity of the resulting framework. rsc.org

Overview of Academic Research Directions for the Chemical Compound

Academic research on this compound and structurally similar ligands is focused on several key areas. A primary direction is the synthesis and structural characterization of new coordination polymers and MOFs. acs.org Researchers are exploring how reaction conditions, the choice of metal ion, and the use of ancillary ligands can influence the final structure and topology of the resulting materials. rsc.orgrsc.org

Another significant research avenue is the investigation of the properties and potential applications of these materials. Studies have delved into the thermal stability, photoluminescent properties, and magnetic behavior of complexes derived from this ligand. acs.org Furthermore, the catalytic activity of MOFs constructed from pyridyl-based isophthalic acids has been explored for various organic reactions. researchgate.netfigshare.com The porous nature of some of these frameworks also makes them promising candidates for selective gas sorption. researchgate.net

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C14H11NO5
Molecular Weight 273.24 g/mol
CAS Number 1240327-15-4
Common Use Monomer for MOF synthesis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(pyridin-4-ylmethoxy)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-13(17)10-5-11(14(18)19)7-12(6-10)20-8-9-1-3-15-4-2-9/h1-7H,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYWVTSQEOSVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Coordination Polymers and Metal Organic Frameworks

Hydrothermal Synthesis Protocols for Coordination Polymer Formation

Hydrothermal synthesis is a widely utilized method for the formation of coordination polymers from 5-(Pyridin-4-ylmethoxy)isophthalic acid, typically denoted as H₂L. This technique involves the crystallization of substances from high-temperature aqueous solutions under high vapor pressures. It has proven effective in producing a range of metal-organic complexes with this particular ligand. acs.orgatlantis-press.comresearchgate.net

The synthesis of coordination polymers using H₂L under hydrothermal conditions involves the careful control of several parameters, including the choice of metal salt, the molar ratio of reactants, the pH of the solution, and the reaction temperature and duration. For instance, a series of six metal-organic frameworks were synthesized by reacting H₂L with various metal salts such as Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, and Mn(CH₃COO)₂·4H₂O. acs.org In these syntheses, the reactions were typically carried out in a Teflon-lined stainless steel autoclave. acs.org

One specific example is the formation of {[Co(L1)H₂O]·H₂O}n, where L1 represents the 5-(pyridin-4-yl)isophthalic acid ligand. This compound was synthesized by combining Co(NO₃)₂·6H₂O and the ligand in a 1:1 molar ratio in an aqueous solution, which was then heated to 170 °C for 72 hours. atlantis-press.comresearchgate.net The pH of the initial mixture was adjusted to 5.0 using a NaOH solution. atlantis-press.comresearchgate.net

The table below summarizes the specific reaction conditions for the hydrothermal synthesis of a selection of coordination polymers based on this compound and its derivatives.

CompoundMetal SaltLigand(s)Molar Ratio (Metal:Ligand)SolventTemperature (°C)Duration (h)pH
[CoL]nCo(NO₃)₂·6H₂OH₂L1:1H₂O170725.0
[Ni₂L₂(H₂O)₃]nNi(NO₃)₂·6H₂OH₂L1:1H₂O170725.0
[CoL(bimx)₀.₅]nCo(NO₃)₂·6H₂OH₂L, bimx1:1:1H₂O170727.0
{[Co(L1)H₂O]·H₂O}nCo(NO₃)₂·6H₂OH₂L11:1H₂O170725.0

The morphology and crystallinity of the resulting coordination polymers are highly sensitive to the reaction parameters. Factors such as temperature, reaction time, pH, and the presence of modulators can significantly influence the nucleation and growth of crystals. For instance, a systematic study on the hydrothermal synthesis of five coordination compounds using 5-aminoisophthalic acid, a related ligand, demonstrated that heating at 160 °C for three days followed by slow cooling promoted the crystallization of the products. nih.govnih.govrsc.org

The pH of the reaction medium is another critical factor. It affects the deprotonation of the carboxylic acid groups of the isophthalic acid ligand, which in turn influences its coordination behavior with the metal centers. Adjusting the pH can lead to the formation of different framework dimensionalities and topologies.

Solvothermal Synthesis Approaches for Metal-Organic Frameworks

Solvothermal synthesis is a method analogous to the hydrothermal technique, but it utilizes non-aqueous solvents or a mixture of aqueous and organic solvents. This approach is frequently employed for the synthesis of MOFs, offering a wider range of temperatures and pressures, and enabling the use of organic linkers that may not be soluble in water. Solvothermal reactions involving 5-(pyridin-4-yl)isophthalic acid and its derivatives have led to the formation of novel MOFs with diverse architectures. researchgate.netrsc.org

The choice of solvent in solvothermal synthesis is crucial as it can influence the coordination environment of the metal ions, the solubility of the reactants, and can also act as a template for the formation of specific framework structures. For example, the solvothermal reaction of 5-(4-pyridyl)-isophthalic acid with Ni²⁺, Co²⁺, and Zn²⁺ ions in the presence or absence of an N-auxiliary ligand in N,N'-dimethylacetamide (DMA) or N,N'-dimethylformamide (DMF) produced four different MOFs with varying structural diversity. researchgate.net The use of DMF has been noted in the synthesis of MOFs from related pyridyl-based isophthalic acid ligands, where it can sometimes be incorporated into the final framework structure. researchgate.net

The polarity, boiling point, and coordinating ability of the solvent all play a role in determining the final product. Different solvents can lead to different crystal packing and even different coordination modes of the ligand, thereby resulting in distinct framework architectures.

Temperature and pressure are key thermodynamic variables in solvothermal synthesis. The reaction temperature affects the kinetics of the reaction and the thermodynamics of the self-assembly process. Higher temperatures can lead to the formation of more thermodynamically stable phases and can also promote the growth of larger, higher-quality crystals. The pressure in a solvothermal reaction is typically the autogenous pressure of the solvent at the reaction temperature. These conditions can influence the deprotonation of the ligand and the coordination geometry of the metal center, thus directing the formation of specific structural motifs. In the synthesis of several MOFs from a tricarboxylate ligand, solvothermal reactions were carried out at elevated temperatures to yield multi-dimensional frameworks. rsc.org

Incorporation of Auxiliary Ligands and Modifiers in Synthetic Strategies

The use of rigid or flexible N-donor ligands such as 1,4-bis(imidazol-1-ylmethyl)benzene (bimx) and 4,4'-bis(imidazol-1-ylmethyl)biphenyl (bimb) in conjunction with 5-(4-pyridyl)-methoxyl isophthalic acid has led to the formation of 3D frameworks with varying topologies. acs.org For example, the introduction of bimx ligands with Co²⁺, Ni²⁺, and Mn²⁺ cations resulted in the generation of 3D frameworks. acs.org The geometry, length, and flexibility of these auxiliary ligands play a crucial role in directing the final structure. The impact of N-donor auxiliary ligands has been systematically studied in Co(II)-based coordination polymers, revealing their significant influence on the resulting framework. rsc.org Similarly, the incorporation of ligands like 1,10-phenanthroline (B135089) and various bipyridines has been shown to produce a range of structures from 0D to 2D networks with a related 5-methoxyisophthalate linker. nih.gov

The table below provides examples of coordination polymers synthesized with this compound and auxiliary ligands.

CompoundPrimary LigandAuxiliary LigandMetal IonResulting Framework Dimensionality
[CoL(bimx)₀.₅]nH₂LbimxCo²⁺3D
[NiL(bimx)₀.₅]nH₂LbimxNi²⁺3D
[MnL(bimx)₀.₅]nH₂LbimxMn²⁺3D
{[CoL₂(bimb)(H₂O)₂]·2H₂O}nH₂LbimbCo²⁺3D (interlocked 2D+2D)

Coordination Chemistry and Ligand Properties

Ligand Architecture and Coordination Versatility

The structure of 5-(Pyridin-4-ylmethoxy)isophthalic acid is fundamentally composed of a central isophthalic acid core functionalized with a pyridylmethoxy group. This arrangement provides distinct coordination points and conformational freedom, making it an excellent candidate for building multidimensional crystalline materials.

Carboxylate and Pyridyl Coordination Sites

The ligand possesses three primary coordination sites: two carboxylate groups on the isophthalate (B1238265) ring and one nitrogen atom on the terminal pyridine (B92270) ring. The two carboxylic acid groups can be deprotonated to form carboxylate anions, which act as strong coordination sites for metal ions. tandfonline.com The nitrogen atom of the pyridine ring contains a lone pair of electrons, enabling it to coordinate to metal centers as a neutral donor. nih.govnih.gov This combination of anionic carboxylate and neutral pyridyl donors allows the ligand to bridge multiple metal centers, facilitating the formation of extended network structures. acs.org

Conformational Flexibility of the Ligand due to the Methoxy (B1213986) Spacer

A key feature of the H₂L ligand is the ether linkage (-O-CH₂-), which acts as a flexible spacer between the rigid isophthalate and pyridine moieties. acs.orgtandfonline.com This methoxy spacer imparts significant conformational freedom to the molecule. It allows the pyridine ring and the isophthalate unit to rotate and orient themselves in various spatial arrangements. This flexibility is crucial in accommodating the specific geometric preferences of different metal ions, leading to the formation of diverse coordination architectures, from discrete mononuclear complexes to intricate three-dimensional frameworks. acs.orgtandfonline.com

Metal Ion Coordination Preferences

The trifunctional nature of this compound allows it to coordinate with a variety of metal ions, including both transition metals and rare earth metals. The resulting complexes exhibit a range of structural dimensionalities and properties.

Coordination with Transition Metal Ions (e.g., Co(II), Ni(II), Mn(II))

The H₂L ligand readily forms stable coordination polymers with first-row transition metal ions such as cobalt(II), nickel(II), and manganese(II). acs.org Hydrothermal synthesis has been employed to create a series of metal-organic frameworks with these metals. For instance, complexes with formulas such as [CoL]n and [Ni₂L₂(H₂O)₃]n have been successfully synthesized and characterized. acs.org In a related system using a positional isomer, 5-(pyridin-2-ylmethoxy) isophthalic acid, mononuclear complexes with Co(II), Ni(II), and Mn(II) were formed, having the general formula [(HL)₂M(H₂O)₄]. tandfonline.com In these structures, the metal centers typically adopt a slightly distorted octahedral geometry, coordinated by oxygen atoms from the ligand's carboxylate groups and from water molecules. tandfonline.com

Table 1: Examples of Transition Metal Complexes with this compound (H₂L)

Compound Formula Metal Ion Structural Dimensionality Reference
[CoL]n Co(II) 3D Framework acs.org
[Ni₂L₂(H₂O)₃]n Ni(II) 3D Framework acs.org
[MnL(bimx)₁/₂]n Mn(II) 3D Framework acs.org
[CoL(bimx)₁/₂]n Co(II) 3D Framework acs.org
[NiL(bimx)₁/₂]n Ni(II) 3D Framework acs.org

bimx = 1,4-bis(imidazol-1-ylmethyl)benzene

Coordination with Rare Earth Metal Ions (e.g., Dy(III))

The carboxylate groups of the ligand, being hard donors, show a strong affinity for hard rare earth metal ions like dysprosium(III). While specific structures of Dy(III) with this compound are not detailed in the provided search results, the behavior can be inferred from similar systems. Lanthanide ions, including Dy(III), are known for their high and variable coordination numbers, typically ranging from 7 to 9. mdpi.com In complexes with carboxylate-containing ligands, Dy(III) centers often exhibit coordination geometries such as a distorted square antiprism. mdpi.comnih.gov For example, a Dy(III) coordination polymer with a different polycarboxylic acid ligand showed an eight-coordinated Dy³⁺ ion, with the coordination sphere comprising seven oxygen atoms and one nitrogen atom. mdpi.com It is expected that H₂L would coordinate to Dy(III) primarily through its carboxylate oxygen atoms to form stable, often multidimensional, frameworks. rsc.org

Analysis of Coordination Modes

The versatility of the H₂L ligand is evident in the multiple coordination modes it can adopt. The carboxylate groups are particularly flexible and can bind to metal ions in several ways.

Monodentate: One carboxylate oxygen atom binds to a single metal ion. This mode is observed in some mononuclear transition metal complexes. tandfonline.com

Bidentate Chelating: Both oxygen atoms of a carboxylate group bind to the same metal ion.

Bidentate Bridging: The two oxygen atoms of a carboxylate group link two different metal ions, acting as a bridge. This is a common mode in the formation of coordination polymers and MOFs. nih.govnih.gov

The pyridyl group typically functions as a monodentate N-donor. The combination of these coordination sites allows the ligand as a whole to act as a versatile bridging linker , connecting multiple metal centers to generate extended structures in one, two, or three dimensions. acs.org

Table 2: Common Coordination Modes of Functional Groups in H₂L

Functional Group Coordination Mode Description
Carboxylate Monodentate One oxygen atom coordinates to one metal center.
Carboxylate Bidentate Chelating Two oxygen atoms coordinate to the same metal center.
Carboxylate Bidentate Bridging Two oxygen atoms coordinate to two different metal centers.

Structural Elucidation and Crystallographic Investigations

Single-Crystal X-ray Diffraction Analysis of Coordination Compounds

Single-crystal X-ray diffraction is a pivotal technique for the precise determination of the three-dimensional structures of these metal-organic complexes. A study of six such compounds synthesized under hydrothermal conditions using 5-(Pyridin-4-ylmethoxy)isophthalic acid with various metal cations provides detailed crystallographic data. acs.org

The coordination compounds synthesized with this ligand exhibit a variety of crystal systems and space groups, which are determined by the metal ion used and the presence of ancillary ligands. For instance, the complex [CoL]n (1) crystallizes in the monoclinic system with the space group P2₁/c. acs.org In contrast, [Ni₂L₂(H₂O)₃]n (2) adopts a triclinic system with the space group P-1. acs.org Other complexes, such as those incorporating 1,4-bis(imidazol-1-ylmethyl)benzene (bimx), also show distinct crystallographic parameters. acs.org

Table 1: Crystallographic Data for Coordination Compounds

Compound Formula Crystal System Space Group
1 [CoL]n C₁₄H₉CoNO₄ Monoclinic P2₁/c
2 [Ni₂L₂(H₂O)₃]n C₂₈H₂₄N₂Ni₂O₁₁ Triclinic P-1
3 [CoL(bimx)₀.₅]n C₂₃H₁₈CoN₃O₄ Monoclinic C2/c
4 [NiL(bimx)₀.₅]n C₂₃H₁₈N₃NiO₄ Monoclinic C2/c
5 [MnL(bimx)₀.₅]n C₂₃H₁₈MnN₃O₄ Monoclinic C2/c

Data sourced from a comprehensive study on six metal-organic complexes. acs.org

Within these coordination polymers, the this compound ligand (L²⁻) demonstrates significant conformational flexibility. The ligand is typically deprotonated at its carboxylate groups to coordinate with the metal centers. acs.org The dihedral angle between the pyridyl and benzene (B151609) rings of the ligand is a key feature of its geometry. In complex 1 ([CoL]n), this angle is 85.3°, indicating a significant twist. acs.org In complex 2 ([Ni₂L₂(H₂O)₃]n), there are two independent ligands, with dihedral angles of 78.5° and 87.2°, respectively, showcasing the ligand's adaptability to different coordination environments. acs.org This flexibility is crucial for the formation of the observed complex three-dimensional frameworks. acs.org

The metal centers in these compounds display diverse coordination geometries. In complex 1 , the Co(II) ion is five-coordinated, bonded to three oxygen atoms from two different L²⁻ ligands and one nitrogen atom from a third ligand, resulting in a distorted square pyramidal geometry. acs.org Complex 2 features two distinct Ni(II) centers. One is a six-coordinate octahedral, bonded to three carboxylate oxygen atoms, one pyridyl nitrogen atom, and two water molecules. The other Ni(II) ion is a five-coordinate square pyramidal, bonded to three oxygen atoms from L²⁻ ligands and two water molecules. acs.org In complexes 3 , 4 , and 5 , the metal ions (Co, Ni, and Mn, respectively) are six-coordinated with a distorted octahedral geometry, linking to oxygen and nitrogen atoms from the primary ligand and the ancillary bimx ligand. acs.org

Table 2: Metal Coordination Environments

Compound Metal Ion Coordination Number Geometry Coordinating Atoms
1 Co(II) 5 Distorted Square Pyramidal 3x O (carboxylate), 1x N (pyridyl)
2 Ni(II) (site 1) 6 Octahedral 3x O (carboxylate), 1x N (pyridyl), 2x O (H₂O)
2 Ni(II) (site 2) 5 Square Pyramidal 3x O (carboxylate), 2x O (H₂O)
3 Co(II) 6 Distorted Octahedral 3x O (carboxylate), 1x N (pyridyl), 2x N (bimx)

Coordination details derived from single-crystal X-ray diffraction analysis. acs.org

Supramolecular Assembly and Network Architectures

The individual metal-ligand units self-assemble into intricate supramolecular structures, dictated by coordination bonds and non-covalent interactions.

The initial assembly of metal ions and ligands often results in the formation of one-dimensional chains, which then interconnect to form higher-dimensional networks. In complex 1 , for instance, the Co(II) ions are linked by the L²⁻ ligands to form helical chains that run along the crystallographic b-axis. acs.org These parallel helical chains are further organized into a three-dimensional framework through additional coordination bonds, resulting in a 2-fold interpenetrating structure. acs.org This demonstrates a common motif where 1D chains serve as the fundamental building blocks for constructing more complex 3D metal-organic frameworks. acs.org

In-depth Article on this compound Cannot Be Generated

Following a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article on the chemical compound “this compound” that strictly adheres to the requested detailed outline.

The user's instructions required specific and in-depth information for the following sections concerning metal-organic frameworks (MOFs) built with this ligand:

Topological Analysis of Metal-Organic Frameworks

Identification of Connected Nets and Point Symbols

Extensive searches have revealed a significant lack of published research detailing these specific structural and crystallographic aspects for MOFs synthesized from this compound. While the formation of a three-dimensional framework using this ligand in conjunction with cobalt and a 4,4′-azopyridine co-ligand has been reported, the available data is insufficient to provide the detailed analysis required for the other sections. Specifically, no detailed research findings were found concerning 2D layers, interpenetration phenomena, or the specific topological classifications (such as rutile or ths topologies) and point symbols for any coordination polymer based on this precise molecule.

To maintain the core requirements of scientific accuracy and strict adherence to the specified compound, and to avoid introducing speculative information or data from related but different compounds, the requested article cannot be constructed. The available literature does not support a thorough treatment of the topics outlined.

Advanced Functional Properties of Derived Materials

Luminescence and Photoluminescent Properties

The photoluminescent properties of MOFs are of significant interest for applications in sensing, lighting, and photocatalysis. The luminescence in these materials can originate from the organic linker, the metal center, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer.

While the broader family of isophthalic acid-based MOFs has been explored for their luminescent properties, specific and detailed research on the photoluminescence behavior of MOFs derived directly from 5-(Pyridin-4-ylmethoxy)isophthalic acid is not extensively documented in the current scientific literature. The inherent fluorescence of the aromatic rings within the ligand suggests potential for luminescent activity.

For related MOF systems, it is understood that the coordination environment of the metal ion, the degree of interpenetration of the framework, and the presence of guest molecules can significantly influence the luminescent output. The flexibility of the pyridin-4-ylmethoxy arm in the ligand could lead to diverse structural arrangements, which in turn would be expected to tune the photoluminescent properties. However, without specific experimental data for materials derived from this compound, a direct correlation cannot be definitively established.

Gas Adsorption and Separation Performance

The porous nature of MOFs makes them excellent candidates for gas adsorption and separation applications. The specific pore size, shape, and surface chemistry of the MOF, dictated by the organic linker and metal node, determine its affinity and capacity for different gas molecules.

A cobalt-based MOF, designated as [Co2(L)2(azpy)]n (where H2L = 5-(pyridin-4-ylmethoxy)-isophthalic acid and azpy = 4,4′-azopyridine), has demonstrated notable CO2 adsorption capabilities. This material exhibits a significant capacity for CO2, with an adsorption value of 41.33 cm³/g at 273 K. The selectivity of this MOF for CO2 over other gases such as methane (B114726) (CH4) and carbon monoxide (CO) is a key performance indicator. At 298 K, the adsorption of CO2 (30.04 cm³/g) is considerably higher than that of CH4 (8.71 cm³/g) and CO (9.12 cm³/g), highlighting its potential for CO2 capture from gas mixtures.

Table 1: Gas Adsorption Capacities of [Co2(L)2(azpy)]n MOF

Gas Temperature (K) Adsorption Capacity (cm³/g)
CO2 273 41.33
CO2 298 30.04
CH4 298 8.71
CO 298 9.12

The gas adsorption behavior of the [Co2(L)2(azpy)]n MOF was further elucidated through the analysis of its adsorption isotherms. The isotherms for CO2, CH4, and CO at 298 K confirm the selective uptake of CO2. The shape of the isotherm provides insights into the interaction between the gas molecules and the framework. The structural analysis of this MOF reveals a macrocyclic structure formed by two cis L2²⁻ ligands connected to two cobalt atoms, which contributes to its porous nature and facilitates gas adsorption. While specific pore size distribution data from techniques like nitrogen physisorption were not detailed in the available research, the selective gas uptake suggests the presence of micropores suitable for CO2 accommodation.

Magnetic Properties of Coordination Polymers

The magnetic properties of coordination polymers are determined by the nature of the metal ions and the way they are bridged by the organic ligands. The distance and angular arrangement of the metal centers, mediated by the ligand, dictate the type and strength of the magnetic exchange interactions. For coordination polymers synthesized with ligands similar to this compound, such as 5-(pyridin-4-yl)isophthalic acid, antiferromagnetic interactions between adjacent Co(II) ions have been observed. However, specific magnetic property data for coordination polymers derived from this compound are not extensively available in the reviewed literature.

Experimental Investigations of Magnetic Behavior

A specific cobalt(II) coordination polymer synthesized with this compound has been the subject of magnetic susceptibility studies. These measurements provide insight into the magnetic ordering within the material as a function of temperature.

The magnetic behavior of this cobalt-based MOF was investigated using a SQUID magnetometer in the temperature range of 2–300 K under a magnetic field of 1000 Oe. The room temperature χMT value was determined to be 2.67 cm³ K mol⁻¹, which is higher than the expected spin-only value for a high-spin Co(II) ion (1.875 cm³ K mol⁻¹ for S = 3/2). This discrepancy is attributed to the orbital contribution of the Co(II) ion in a distorted octahedral coordination environment.

As the temperature was lowered, the χMT value remained relatively constant down to approximately 100 K, after which it began to decrease, reaching a value of 0.79 cm³ K mol⁻¹ at 2 K. This temperature-dependent decrease in the χMT value is indicative of the presence of antiferromagnetic exchange interactions between the adjacent Co(II) centers within the framework.

The experimental data for the magnetic susceptibility was fitted to the Curie-Weiss law, χM = C / (T - θ). This analysis yielded a Curie constant (C) of 2.76 cm³ K mol⁻¹ and a Weiss constant (θ) of -10.2 K. The negative value of the Weiss constant further confirms the presence of antiferromagnetic coupling between the cobalt ions.

Correlation with Metal Center Spin States and Exchange Interactions

The observed magnetic behavior is a direct consequence of the electronic configuration of the Co(II) metal centers and the pathways for magnetic exchange facilitated by the bridging ligands. In the high-spin state, the Co(II) ion (a d⁷ system) possesses three unpaired electrons (S = 3/2). The antiferromagnetic interaction arises from the superexchange mechanism, where the bridging ligands mediate the magnetic coupling between the paramagnetic Co(II) centers.

The structure of the coordination polymer reveals that the cobalt ions are linked by the carboxylate groups of the 5-(pyridin-4-ylmethoxy)isophthalate ligands. These carboxylate bridges provide an effective pathway for the unpaired electron spins on adjacent metal ions to align in an antiparallel fashion. The strength of this antiferromagnetic coupling is quantified by the Weiss constant (θ = -10.2 K), indicating a relatively weak interaction.

Photothermal Conversion Efficiency

A metal-organic framework synthesized from this compound, specifically the azo-based cobalt-MOF formulated as [Co₂(L)₂(azpy)]n (where H₂L = 5-(pyridin-4-ylmethoxy)-isophthalic acid and azpy = 4,4′-azopyridine), has demonstrated notable photothermal conversion properties. molaid.com

Upon irradiation with a 730 nm laser, this Co-MOF exhibited a significant and rapid increase in temperature. molaid.com Experimental data showed a temperature rise of 26.6 °C within 169 seconds. molaid.com This efficient conversion of light energy into heat is a key characteristic of its photothermal performance. The photothermal conversion efficiency of this material was calculated to be 20.3%. molaid.com This effect is thought to be enhanced by the parallel arrangement of the azo units within the MOF structure, which may inhibit non-radiative transitions and thereby promote the photothermal conversion process. molaid.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications to Ligand and Coordination Complex Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of organic ligands and their coordination complexes, providing a balance between accuracy and computational cost.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. For 5-(Pyridin-4-ylmethoxy)isophthalic acid, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Below is a representative table of selected geometric parameters that would be obtained from a DFT geometry optimization, typically using a functional like B3LYP with a 6-311G basis set.

Table 1: Predicted Geometric Parameters from DFT Calculations
ParameterDescriptionPredicted Value
d(C-O)etherCarbon-Oxygen bond length in the ether linkage~1.37 Å
d(C=O)acidCarbon-Oxygen double bond length in the carboxylic acid groups~1.21 Å
∠(C-O-C)Bond angle of the ether linkage~118°
τ(Py-Bz)Dihedral angle between pyridine (B92270) and benzene (B151609) ringsVariable (conformer dependent)

DFT is also employed to investigate the electronic properties of the molecule, which are key to understanding its reactivity and coordination behavior. This involves the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich isophthalate (B1238265) ring and ether oxygen, while the LUMO would likely be centered on the electron-accepting pyridine ring. This distribution influences how the ligand interacts with metal ions, with the carboxylic acid groups and the pyridine nitrogen acting as primary coordination sites.

Table 2: Predicted Electronic Properties from DFT Calculations
PropertyDescriptionPredicted Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO4.5 to 5.5 eV
Dipole MomentMeasure of molecular polarity2.0 to 3.5 D

Computational methods can simulate molecular spectra, which is invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. By analyzing the computed vibrational modes, specific peaks in an experimental IR spectrum can be assigned to the stretching and bending of particular bonds or functional groups. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acids, the C=O stretch, the C-O stretches of the ether and acid groups, and the characteristic ring vibrations of the pyridine and benzene moieties.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-visible range. The calculations yield the excitation energies and oscillator strengths for transitions between molecular orbitals. For this compound, the primary electronic transitions are expected to be π → π* transitions within the aromatic rings. The interaction between the pyridine and isophthalate moieties through the ether linkage can influence the position and intensity of these absorption bands.

Table 3: Predicted Spectroscopic Data from (TD-)DFT Calculations
SpectroscopyVibrational/Electronic ModePredicted Wavenumber (cm⁻¹)/Wavelength (nm)
IRO-H stretch (Carboxylic Acid)~3400-3600 cm⁻¹ (gas phase)
IRC=O stretch (Carboxylic Acid)~1700-1750 cm⁻¹
IRC-O-C stretch (Ether)~1200-1250 cm⁻¹
IRPyridine Ring Vibration~1580-1610 cm⁻¹
UV-Visπ → π* Transition (Benzene)~250-270 nm
UV-Visπ → π* Transition (Pyridine)~270-290 nm

Computational Modeling of Adsorption Phenomena

The ligand this compound is a prime candidate for constructing porous MOFs, which are studied for applications in gas storage and separation. nih.govresearchgate.net Computational modeling is essential for predicting the adsorption properties of these materials before their synthesis, enabling high-throughput screening of potential structures. researchgate.net

The process typically involves:

MOF Construction: A hypothetical MOF structure is built by computationally combining the ligand with selected metal nodes (secondary building units).

Force Field Development: Classical force fields are developed or adapted to accurately describe the interactions between the gas molecules (adsorbate) and the atoms of the MOF framework (adsorbent). DFT calculations are often used to determine the partial atomic charges of the framework atoms, which are crucial for modeling electrostatic interactions.

Adsorption Simulation: Grand Canonical Monte Carlo (GCMC) is the most common simulation technique used to model gas adsorption in porous materials. GCMC simulations can predict gas uptake capacities at various pressures and temperatures, generating adsorption isotherms that can be directly compared with experimental results.

Conclusion and Future Research Perspectives

Summary of Key Contributions and Discoveries

The primary contribution of 5-(pyridin-4-ylmethoxy)isophthalic acid and structurally related ligands lies in their demonstrated ability to act as versatile building blocks for a wide array of coordination polymers. The strategic placement of a nitrogen-containing pyridyl group and two carboxylate moieties allows for multiple coordination modes, leading to the assembly of MOFs with varying dimensionality and topology. nih.govresearchgate.net Research on analogous systems, such as 5-methoxyisophthalic acid and 5-{(pyridin-4-ylmethyl)amino}isophthalic acid, has shown that these linkers can produce architectures ranging from discrete 0D complexes and 1D chains to 2D layers and complex 3D frameworks. nih.govresearchgate.net

A key discovery is the profound influence of the metal ion and reaction conditions on the final structure. For instance, using 5-methoxy isophthalic acid with different metal chlorides (CuCl₂ vs. MnCl₂) under identical hydrothermal conditions resulted in structures of different dimensionality, highlighting the metal-dependent nature of the assembly process. nih.gov Furthermore, the introduction of ancillary ligands has been shown to systematically alter the resulting framework, enabling a degree of rational control over the architecture. nih.gov

Functionally, MOFs derived from these isophthalate-based linkers have demonstrated significant potential in catalysis and chemical sensing. Several frameworks have proven to be effective heterogeneous catalysts for reactions such as the peroxidative oxidation of alcohols and the nitroaldol (Henry) reaction. researchgate.net In the realm of sensing, certain MOFs exhibit strong luminescence, which can be selectively quenched by specific analytes, making them promising fluorescent probes for detecting pesticides and other small molecules. researchgate.net

MOF System / LigandMetal Ion(s)DimensionalityKey Finding / Application
Based on 5-methoxy isophthalic acidCu, Mn, Co, Cd0D, 1D, 2DMetal-ion dependent structural diversity; Catalysis of cyanosilylation reactions. nih.gov
Based on 5-{(pyridin-4-ylmethyl)amino} isophthalic acidCu, Zn, Cd2D, 3DHeterogeneous catalysis for alcohol oxidation and Henry reaction. researchgate.net
Based on 5-(pyridin-4-yl)isophthalic acidZn3DSelective gas sorption (CO₂ over CH₄) and fluorescence sensing of pesticides. researchgate.net

Future Directions in Ligand Modification and Design

The foundational structure of this compound offers substantial opportunities for targeted chemical modification to fine-tune the properties of resulting MOFs. Future research is expected to focus on several key areas of ligand design:

Functional Group Installation: The isophthalate (B1238265) or pyridine (B92270) rings can be decorated with additional functional groups (e.g., -OH, -NH₂, -NO₂, -CH₃). These groups can alter the electronic properties of the ligand, create specific binding sites for guest molecules, or serve as post-synthetic modification handles to introduce more complex functionalities.

Isomeric and Analogous Linkers: Exploring positional isomers, such as using pyridin-3-yl or pyridin-2-yl moieties instead of the pyridin-4-yl group, can lead to significant changes in the coordination vectors and result in entirely different network topologies. researchgate.net Similarly, replacing the pyridine ring with other nitrogen-containing heterocycles (e.g., pyrimidine, imidazole) could introduce new hydrogen-bonding capabilities and coordination preferences. researchgate.net

These modifications will enable the rational design of ligands to create MOFs with enhanced performance in specific applications, such as improved catalytic activity or higher selectivity in molecular separations.

Opportunities for Novel MOF Architectures and Applications

Building on the current understanding, there are significant opportunities to create novel MOF architectures with unprecedented properties and applications using this compound and its derivatives.

Hierarchical and Multi-functional Frameworks: A major goal is the design of MOFs with hierarchical porosity, combining micropores and mesopores. Such materials could facilitate the diffusion of bulky molecules to active sites within the framework, which is highly desirable for catalysis involving large substrates. By integrating different functional ligands, multi-functional MOFs can be designed to perform sequential catalytic reactions or act as dual-mode sensors.

Advanced Separation Processes: While initial studies have shown promise for CO₂ separation, there is vast potential in designing frameworks for other challenging separations, such as hydrocarbon separations (e.g., propane/propylene) or the capture of specific volatile organic compounds (VOCs) from air. researchgate.net

Photocatalysis and Energy Applications: By incorporating photosensitive moieties into the ligand structure or combining the resulting MOFs with semiconductor materials, novel composites can be developed for photocatalytic degradation of pollutants or for CO₂ reduction. mdpi.commdpi.com The tunable electronic properties of these frameworks also make them candidates for applications in energy storage and conversion.

Biomedical Applications: The porosity and functionalizability of MOFs make them promising candidates for drug delivery systems. Future work could focus on designing biocompatible MOFs from this ligand family for the controlled release of therapeutic agents.

Integration of Advanced Characterization Techniques and Computational Methods

To unlock the full potential of MOFs derived from this compound, it is crucial to move beyond routine characterization and integrate more advanced and computationally-driven approaches. researchgate.net

Advanced Structural Analysis: While single-crystal X-ray diffraction provides a static picture of the ideal structure, techniques like in situ synchrotron X-ray diffraction and neutron scattering can offer real-time insights into structural changes during guest adsorption, desorption, or catalytic reactions. This allows for a deeper understanding of the framework's dynamic behavior and host-guest interactions.

Spectroscopic and Microscopic Methods: Advanced spectroscopic techniques, such as solid-state NMR, can probe the local chemical environment within the MOF, providing details that are not accessible through diffraction methods. High-resolution electron microscopy can be used to visualize the crystal morphology, identify defects, and confirm the distribution of components in composite materials.

Computational Modeling and Simulation: Computational methods are indispensable for accelerating the discovery and optimization of new materials. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure of the ligand and the MOF, elucidate reaction mechanisms at catalytic sites, and understand the nature of interactions with guest molecules. nih.gov

Grand Canonical Monte Carlo (GCMC): GCMC simulations are a powerful tool for predicting gas adsorption isotherms and selectivities, allowing for high-throughput screening of virtual MOF libraries to identify promising candidates for specific separation applications before their synthesis. nih.govnih.gov

Molecular Dynamics (MD): MD simulations can provide insights into the diffusion of molecules within the pores and the mechanical stability of the framework.

By combining predictive computational modeling with advanced experimental characterization, a comprehensive understanding of structure-property relationships can be achieved, enabling a more rational, science-driven approach to the design of next-generation functional materials based on this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Pyridin-4-ylmethoxy)isophthalic acid, and how does recrystallization impact purity?

  • Methodological Answer : The compound can be synthesized via a reported procedure involving condensation of pyridinylmethoxy precursors with isophthalic acid derivatives. Recrystallization from aqueous solutions is commonly used to improve purity, as demonstrated in crystallographic studies . Solvent choice (e.g., water, ethanol) and temperature gradients must be optimized to avoid co-crystallization of byproducts. Purity should be verified via HPLC or NMR, with deviations in melting points indicating impurities.

Q. How is the crystal structure of this compound resolved, and what are its key structural features?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The structure exhibits a bent conformation around the central ether bond (C9—O5), with dihedral angles of ~87.78° between aromatic rings . Hydrogen bonding between carboxylic acid groups (O—H···O) and π-π stacking between pyridine rings contribute to supramolecular assembly. Data collection software (e.g., SMART, SAINT) and refinement tools (SHELXL97) are critical .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Follow SDS guidelines: use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation/contact. The compound is not classified as a drug or pesticide but may degrade over time, requiring storage at -20°C in desiccated conditions . Dispose of waste via certified hazardous waste handlers.

Advanced Research Questions

Q. How does the ligand’s flexibility influence its coordination behavior in metal-organic frameworks (MOFs)?

  • Methodological Answer : The pyridinylmethoxy group provides conformational freedom, enabling adaptation to transition metal coordination geometries (e.g., octahedral, tetrahedral). In MOFs, this flexibility allows for tunable pore sizes and enhanced gas adsorption (e.g., CO₂ capture). Pair with metal ions like Zn²⁺ or Cu²⁺ and characterize via PXRD and BET surface area analysis .

Q. What strategies resolve contradictions in reported bond angles or hydrogen-bonding patterns?

  • Methodological Answer : Discrepancies (e.g., OC—O bond angles ranging from 123.17° to 123.74° ) arise from crystallographic resolution limits or solvent effects. Use complementary techniques:

  • DFT calculations to model ideal bond angles.
  • Variable-temperature XRD to assess thermal motion.
  • IR spectroscopy to validate hydrogen-bonding motifs .

Q. How can modifications to the pyridinylmethoxy group enhance catalytic or adsorption properties in MOFs?

  • Methodological Answer : Isosteric substitution (e.g., replacing triazole with tetrazole ) or functionalizing the pyridine ring (e.g., sulfonation ) can alter electronic properties. For CO₂ capture, introduce sulfonate groups to increase polarity. Synthesize derivatives via Suzuki coupling or click chemistry, and evaluate performance via gas sorption isotherms .

Q. What experimental approaches optimize solubility for reaction compatibility?

  • Methodological Answer : The compound has limited solubility in water but dissolves in polar aprotic solvents (DMSO, DMF) or basic aqueous solutions (pH >10 via NaOH). For reactions requiring inert conditions, pre-dissolve in DMSO and filter through a 0.22 µm membrane. Monitor pH to prevent decomposition of acid groups .

Critical Considerations

  • Contamination Risks : Trace solvents (e.g., DMSO) can interfere with crystallization. Use high-purity solvents and degas solutions .
  • Thermal Stability : TGA analysis shows decomposition above 280°C; avoid high-temperature reactions unless inert atmospheres are used .
  • Computational Validation : Always cross-validate experimental data with DFT or MD simulations to account for dynamic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.